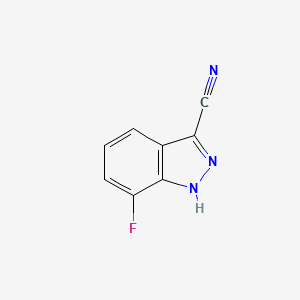

7-Fluoro-1H-indazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZPHJQZVGTIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview of 7 Fluoro 1h Indazole 3 Carbonitrile Within Heterocyclic Chemistry Research

Significance of Indazole Scaffolds in Modern Organic Synthesis

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds, featuring a bicyclic structure composed of a pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.gov This scaffold is a bioisostere of indole (B1671886) and benzimidazole, and its derivatives are of significant interest in medicinal chemistry due to their wide array of pharmacological activities. nih.govguidechem.com Although rarely found in nature, synthetic indazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antitumor, antibacterial, and anti-HIV activities. nih.govresearchgate.net

The versatility of the indazole nucleus has led to its incorporation into numerous commercially available drugs. nih.gov For instance, pazopanib (B1684535) is a tyrosine kinase inhibitor used in cancer therapy, and granisetron (B54018) is a 5-HT3 antagonist used to prevent nausea and vomiting. nih.govpnrjournal.com The development of novel synthetic methodologies to construct and functionalize the indazole scaffold is a vibrant area of research, driven by the quest for new therapeutic agents. benthamdirect.com Recent advancements have focused on catalyst-based approaches, including transition-metal and acid-base catalysis, to enhance the efficiency and selectivity of indazole synthesis. benthamdirect.com The ability to functionalize the indazole ring at various positions allows for the fine-tuning of its biological properties, making it a privileged scaffold in drug discovery. researchgate.netnih.gov

The indazole structure exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov The synthesis of 1H-indazoles can be achieved through various methods, such as the intramolecular cyclization of phenylhydrazones or through palladium-catalyzed C-H amination reactions. nih.gov The continuous development of synthetic routes to diverse indazole derivatives underscores their importance as core structures in the creation of new organic molecules and pharmaceutical products. benthamdirect.com

Role of Fluorine in Modulating Chemical Reactivity and Synthetic Strategies of Heterocycles

The introduction of fluorine atoms into heterocyclic compounds has become a powerful strategy in medicinal chemistry and materials science. researchgate.netnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological characteristics of a molecule. researchgate.netrsc.org Incorporating fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, ultimately leading to improved bioavailability and efficacy of drugs. rsc.org It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom. rsc.org

In the context of heterocyclic chemistry, fluorination can influence the reactivity of the ring system, providing new avenues for synthetic transformations. researchgate.netnih.gov The electron-withdrawing nature of fluorine can affect the acidity and basicity of nearby functional groups and can direct the regioselectivity of further reactions. rsc.org The synthesis of fluorinated heterocycles is an active area of research, with ongoing efforts to develop new and efficient methods for the selective introduction of fluorine. researchgate.netresearchgate.net These methods are crucial for accessing novel molecular architectures with unique properties.

The strategic placement of fluorine can also induce specific conformational preferences in a molecule, which can be advantageous for optimizing interactions with a biological target. researchgate.net The development of synthetic strategies for fluorinated heterocycles is therefore of great interest for the creation of advanced materials and new therapeutic agents. researchgate.netnih.gov

Positioning 7-Fluoro-1H-indazole-3-carbonitrile within Contemporary Chemical Research for Novel Transformations

7-Fluoro-1H-indazole-3-carbonitrile is a specialized heterocyclic compound that combines the key structural features of a fluorinated indazole scaffold with a reactive carbonitrile group. This strategic combination positions it as a valuable intermediate in contemporary chemical research, particularly for the synthesis of novel and complex molecules. The fluorinated indazole core provides the foundational structural and electronic properties often sought in medicinal chemistry, while the carbonitrile group at the 3-position serves as a versatile chemical handle for a variety of transformations.

The nitrile group is a well-established precursor for a range of other functional groups. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is another important heterocycle in medicinal chemistry. The presence of the fluorine atom at the 7-position can influence the reactivity of the indazole ring and the nitrile group, potentially leading to novel chemical transformations and the synthesis of unique molecular structures.

Given the established importance of fluorinated indazoles in drug discovery, 7-Fluoro-1H-indazole-3-carbonitrile is a key building block for creating libraries of novel compounds for biological screening. Its derivatives are of interest for their potential as kinase inhibitors and for other therapeutic applications. The synthesis of related fluorinated indazole derivatives has been reported, highlighting the ongoing interest in this class of compounds. researchgate.netresearchgate.net The development of efficient synthetic routes to 7-Fluoro-1H-indazole-3-carbonitrile and its subsequent elaboration into more complex molecules is an active area of research aimed at discovering new chemical entities with valuable biological properties.

Strategic Approaches for the Chemical Synthesis of 7 Fluoro 1h Indazole 3 Carbonitrile

Retrosynthetic Considerations for 7-Fluoro-1H-indazole-3-carbonitrile

Retrosynthetic analysis of 7-Fluoro-1H-indazole-3-carbonitrile reveals several logical bond disconnections to identify potential starting materials. The core indazole structure consists of a fused benzene (B151609) and pyrazole (B372694) ring. nih.gov

A primary disconnection strategy involves the formation of the pyrazole ring onto a pre-functionalized benzene ring. This suggests two main approaches:

C-N/N-N Bond Formation: This approach disconnects the N1-N2 and the N2-C3 bonds of the pyrazole ring. A logical precursor for this strategy would be a 2-fluoro-6-substituted benzonitrile (B105546) derivative. For instance, a 2-fluoro-6-aminobenzonitrile could undergo diazotization followed by intramolecular cyclization. Alternatively, a 2-fluoro-6-halobenzonitrile could react with a nitrogen source like hydrazine (B178648) to form the indazole ring.

Late-Stage Functionalization: Another strategy involves constructing the 7-fluoro-1H-indazole core first, followed by the introduction of the 3-carbonitrile group. This retrosynthetic path leads to precursors like 7-fluoro-3-halo-1H-indazole, which can then undergo cyanation, often catalyzed by a transition metal. orgsyn.org

These considerations highlight that the choice of starting material, particularly the substitution pattern on the initial benzene ring, is critical for successfully synthesizing the target molecule with the desired regiochemistry.

Indazole Ring Construction Methodologies

Cyclization Reactions Employing ortho-Substituted Benzonitrile Precursors

A prevalent and effective method for constructing the indazole core involves the cyclization of ortho-substituted benzonitriles. The specific nature of the ortho-substituents dictates the reaction conditions and the ultimate functionalization of the resulting indazole.

While the title compound is a 7-fluoro-indazole, the synthesis of other isomers, such as 4-fluoro-indazoles, can be achieved from 2-fluoro-3-substituted-benzonitriles. For the synthesis of the target compound, 7-Fluoro-1H-indazole-3-carbonitrile, a more appropriate precursor is a 2,6-disubstituted benzonitrile, such as 2,6-difluorobenzonitrile. This ensures the fluorine atom is correctly positioned at the 7-position of the final indazole ring. A synthetic route starting from 2-fluoro-6-methylaniline (B1315733) has also been reported to produce 7-fluoro-1H-indazole. guidechem.com

The reaction of ortho-halobenzonitriles with hydrazine or its derivatives is a classic and widely used method for synthesizing 3-aminoindazoles. chemicalbook.comnih.gov This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces a halide (commonly fluoride (B91410) or chloride) at the ortho position, followed by an intramolecular cyclization onto the nitrile group. nih.gov

For example, 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) reacts with hydrazine to yield the corresponding 3-aminoindazole in 90% yield, a key step in the synthesis of the HIV drug Lenacapavir. nih.gov Similarly, reacting substituted 2-fluorobenzaldehydes with hydrazine hydrate (B1144303) is a documented method for producing fluoro-1H-indazoles. researchgate.netchemicalbook.com The use of tert-butyl carbazate (B1233558) has been explored as a safer alternative to hydrazine hydrate in continuous-flow syntheses, reacting with precursors like 4-bromo-2,6-difluorobenzaldehyde (B1272164) to yield the corresponding indazole. clockss.org

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 2-Fluorobenzonitrile | Hydrazine Hydrate | n-Butanol, Reflux | 3-Amino-1H-indazole | Not specified | chemicalbook.com |

| 3-Bromo-6-chloro-2-fluorobenzonitrile | Hydrazine | Not specified | 7-Bromo-4-chloro-1H-indazol-3-amine | 90% | nih.gov |

| 2,6-Dichlorobenzonitrile | Hydrazine Hydrate | 2-MeTHF, 95 °C | 4-Chloro-1H-indazol-3-amine | >99% conversion | nih.gov |

| 4-Bromo-2,6-difluorobenzaldehyde | tert-Butyl Carbazate | Continuous-flow, Optimized | 6-Bromo-4-fluoro-1H-indazole | >85% | clockss.org |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of N-heterocycles, including indazoles. researchgate.netacs.orgbohrium.com These methods can be used to form the crucial C-N or N-N bonds of the pyrazole ring.

One approach involves the palladium-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones. researchgate.net A general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles has been developed, which involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence. organic-chemistry.org This offers an alternative to the direct SNAr reaction with hydrazine. organic-chemistry.org

Furthermore, palladium catalysis is instrumental in late-stage functionalization. The synthesis of 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole can be achieved through a palladium-catalyzed cyanation reaction. orgsyn.orgorgsyn.org This reaction uses potassium ferrocyanide as a non-toxic cyanide source, with a catalyst system comprising an allylpalladium(II) chloride dimer and a specialized ligand like Xantphos. orgsyn.orgorgsyn.org

Annulation Strategies via Alternative Precursors (e.g., 2-fluoro-3-nitrobenzaldehyde (B1313130) derivatives)

Beyond benzonitrile-based routes, other precursors can be employed to construct the indazole ring system. Aldehydes bearing a nitro group at the ortho position are common starting materials. chemicalbook.com The synthesis generally involves the condensation of the 2-nitrobenzaldehyde (B1664092) with an amine or hydrazine derivative to form an intermediate, which then undergoes reductive cyclization to form the indazole ring. nih.govgjesr.com

For instance, 2-nitrobenzaldehyde can react with primary aromatic amines to form N-(2-nitrobenzylidene)anilines. Subsequent reductive cyclization, often promoted by reagents like triethyl phosphite (B83602) (in the Cadogan reaction) or catalyzed by palladium complexes, yields 2-aryl-2H-indazoles. nih.govgjesr.com This intramolecular amination involves the displacement of the nitro group. organic-chemistry.org This strategy highlights the versatility of precursor choice in accessing diverse indazole structures.

Regioselective Control in Indazole Ring Formation

The formation of the indazole ring is a critical step where regioselectivity becomes paramount. The indazole core can exist as two primary tautomers, 1H- and 2H-indazole, and the position of substituents on the benzene ring profoundly influences the outcome of cyclization and subsequent functionalization reactions.

Achieving the 7-fluoro substitution pattern requires careful selection of starting materials and reaction conditions. Synthesis often begins with a pre-functionalized benzene derivative, such as a fluorinated o-toluidine (B26562) or a related precursor. The cyclization strategy, whether a Cadogan reductive cyclization, a Davis-Beirut reaction, or another method, will dictate the initial placement of groups and the potential for isomeric mixtures.

Substituent effects play a crucial role in directing the regiochemical outcome. Electron-withdrawing groups, for example, can influence the acidity of N-H protons and the nucleophilicity of the ring nitrogens, thereby guiding the position of subsequent alkylation or acylation. Studies have shown that a substituent at the C7 position, such as a nitro or carboxylate group, can direct alkylation preferentially to the N-2 position. Conversely, other substitution patterns can favor N-1 functionalization. For the synthesis of 7-Fluoro-1H-indazole-3-carbonitrile, a strategy might involve forming the 7-fluoroindazole core first, followed by controlled functionalization at the C3 and N1 positions. Computational studies using Density Functional Theory (DFT) have been employed to understand the mechanisms behind N1- versus N2-alkylation, suggesting that factors like chelation with metal cations (e.g., Cs+) or non-covalent interactions can drive the selectivity.

A direct C7-bromination of a 4-substituted 1H-indazole has been demonstrated, which can then be used in cross-coupling reactions to introduce other functionalities. This highlights a strategy where an existing indazole is functionalized at the desired position. The challenge lies in the inherent reactivity of the different positions on the indazole ring (C3, C5, C7), which can be influenced by the electronic nature of the C4 substituent.

Functional Group Interconversions for Carbonitrile and Fluoro Moieties

The introduction of a carbonitrile group at the C3 position of an indazole ring is a key transformation. One of the most effective methods for this is palladium-catalyzed cyanation. This reaction typically involves the coupling of a C3-halogenated indazole, such as 3-iodo-1H-indazole, with a cyanide source. To mitigate the use of highly toxic cyanide reagents like KCN or Zn(CN)₂, greener alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) have been successfully employed. This method has proven robust for various heteroaromatic substrates, providing the desired nitrile in excellent yield.

Another approach involves the conversion of a C3-carboxamide. The synthesis of 1H-indazole-3-carboxamides can be achieved by coupling 1H-indazole-3-carboxylic acid with an appropriate amine. The carboxylic acid itself can be synthesized from SEM-protected indazole via lithiation and reaction with carbon dioxide. The resulting carboxamide can then potentially be dehydrated to the corresponding carbonitrile.

A novel strategy reports the use of benzylisocyanide as a convertible isocyanide, providing an expeditious route to N-arylindazole-3-carbonitriles. Furthermore, rhodium-catalyzed C-H cyanation has been developed for 2H-indazoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent, offering high regioselectivity for ortho-cyanation of a phenyl group at the N2 position. While this specific method targets a different position, it showcases advanced C-H functionalization techniques that could potentially be adapted for the C3 position.

Late-stage fluorination (LSF) is a powerful strategy in medicinal chemistry for introducing fluorine into complex molecules at a late step in the synthesis. This approach avoids the challenges of carrying a fluorine substituent through a multi-step synthesis and allows for rapid generation of fluorinated analogs.

For indazole scaffolds, both electrophilic and nucleophilic fluorination methods are viable. Electrophilic fluorination is often preferred for late-stage functionalization of electron-rich aromatic systems. Reagents like Selectfluor (a source of electrophilic F+) have been successfully used. For instance, treating a 4-bromoindazole with Selectfluor can introduce a fluorine atom at the C3 position. However, the success of such reactions can be highly dependent on the substrate, as unwanted side reactions like oxidation can occur, especially if other sensitive functional groups are present. A metal-free, regioselective C3-fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water has also been reported, highlighting a green chemistry approach. This method proceeds via a proposed radical pathway and shows good functional group tolerance.

Nucleophilic fluorination, typically involving the displacement of a leaving group by a fluoride source like KF or CsF, can also be employed, particularly in the construction of the fluorinated benzene ring prior to indazole formation.

Advanced Synthetic Technologies and Methodologies

Modern synthetic chemistry relies heavily on metal-catalyzed reactions to build molecular complexity efficiently. For the synthesis and functionalization of indazoles, these methods are indispensable.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a premier method for forming C-C bonds and is widely used to functionalize the indazole core. It typically involves the reaction of a halo-indazole (e.g., bromo- or iodo-indazole) with a boronic acid in the presence of a palladium catalyst and a base. This reaction has been successfully applied to couple aryl and heteroaryl groups at various positions of the indazole ring. For example, 5-bromoindazoles have been coupled with thiopheneboronic acid, and the reaction conditions can be optimized by screening different palladium catalysts, with Pd(dppf)Cl₂ often proving effective. This methodology could be adapted to construct the 7-fluoroindazole skeleton by coupling a suitably substituted boronic acid with a di-halo-benzene derivative in a sequence leading to the indazole ring, or by functionalizing a pre-formed 7-fluoro-halo-indazole.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/Water | 80 | 2 | High | |

| Pd(PPh₃)₄ | Aq. Base | Dioxane | Microwave | - | >80 | |

| Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | Good |

Rhodium-Catalyzed C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. Rh(III)-catalyzed reactions have been developed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. This process involves the ortho-C-H activation of the azobenzene, directed by the azo group, followed by addition to an aldehyde and subsequent cyclization. While this specific route leads to 2H-indazoles, the principles of directed C-H activation are broadly applicable. For the synthesis of 7-fluoro-1H-indazole-3-carbonitrile, one could envision a strategy where a directing group guides the C-H activation at the C7 position of a suitable precursor for fluorination or coupling, or at the C3 position for cyanation.

Applying green chemistry principles to the synthesis of complex molecules like 7-fluoro-1H-indazole-3-carbonitrile is crucial for developing sustainable and environmentally friendly processes. Key aspects include improving atom economy, using safer solvents and reagents, and increasing energy efficiency.

One prominent example is the use of water as a solvent. A metal-free, regioselective C-3 fluorination of 2H-indazoles has been developed using NFSI in water under ambient air, which is a significant improvement over traditional methods that often use hazardous solvents. Similarly, palladium-catalyzed Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures, reducing the reliance on volatile organic compounds.

The choice of reagents is also critical. The move from highly toxic cyanide sources like NaCN or KCN to the much safer and more stable potassium ferrocyanide for palladium-catalyzed cyanation reactions is a major step towards a greener synthesis. Another green approach is the use of catalytic methods, such as Rh-catalyzed C-H activation, which reduces the need for stoichiometric activating reagents and minimizes waste by avoiding the pre-functionalization steps required in classical syntheses. These catalytic cycles often exhibit high turnover numbers and can be performed under milder conditions, saving energy.

Furthermore, designing syntheses that are step-economical—reaching the target molecule in the fewest possible steps—is a core tenet of green chemistry. One-pot reactions, where multiple transformations occur in a single reaction vessel, such as the synthesis of 2H-indazoles via condensation and subsequent reductive cyclization, exemplify this principle. Applying these principles to the entire synthetic route of 7-fluoro-1H-indazole-3-carbonitrile can lead to a more efficient, safer, and sustainable manufacturing process.

Flow Chemistry Applications for Efficient Production

The efficient production of 7-Fluoro-1H-indazole-3-carbonitrile can be significantly enhanced through the adoption of continuous flow chemistry. This modern synthetic approach offers numerous advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, greater reproducibility, and the potential for seamless scale-up. acs.orguq.edu.au While a direct, single-step flow synthesis for 7-Fluoro-1H-indazole-3-carbonitrile is not extensively documented, a strategic two-step flow process can be conceptualized based on established methodologies for the synthesis of related indazole derivatives and the conversion of functional groups under flow conditions.

This proposed process involves:

The continuous flow synthesis of the key intermediate, 7-fluoro-1H-indazole-3-carboxylic acid.

The subsequent continuous flow conversion of the carboxylic acid to the target carbonitrile.

Step 1: Continuous Flow Synthesis of 7-Fluoro-1H-indazole-3-carboxylic acid

The synthesis of the indazole core is a critical step. Drawing parallels from the successful continuous-flow synthesis of structurally similar compounds, such as 6-bromo-4-fluoro-1H-indazole, a robust flow process for 7-fluoro-1H-indazole-3-carboxylic acid can be designed. google.com A common and effective route involves the condensation of a substituted o-fluorobenzaldehyde with a hydrazine derivative, followed by cyclization. google.com A patent for the batch synthesis of 7-Fluoro-1H-indazole-3-carboxylic acid starts from 7-fluoroisatin, which is hydrolyzed and then undergoes cyclization. google.com Adapting such a synthesis to a flow regime offers precise control over reaction parameters, which is crucial for managing potentially exothermic reactions and improving yield and purity.

A hypothetical flow setup would involve pumping a solution of the starting material, for instance, a derivative of 2-fluoro-6-formylbenzonitrile (B1344102) or a related precursor, and a suitable hydrazine reagent through a heated reactor coil. The optimization of this process would involve a systematic study of key parameters.

Table 1: Key Parameter Optimization for Flow Synthesis of Indazole Core

| Parameter | Range/Options | Rationale |

| Temperature | 100-250 °C | Higher temperatures can accelerate the reaction rate, reducing residence time. Flow chemistry allows for safe operation at temperatures above the solvent's boiling point by using back-pressure regulators. google.comgoogle.com |

| Residence Time | 5-60 minutes | The optimal time required for the reaction to reach completion. This is controlled by the reactor volume and the flow rate of the reagents. google.com |

| Solvent | DMSO, NMP, DMAc | High-boiling polar aprotic solvents are often suitable for this type of condensation and cyclization reaction. google.comorgsyn.org |

| Reagents | Hydrazine hydrate, tert-butyl carbazate | The choice of hydrazine source can influence the reaction outcome and the need for a deprotection step. google.com |

| Pressure | 10-20 bar | Applied via a back-pressure regulator to maintain the solvent in a liquid phase at high temperatures and to handle any potential gas evolution safely. acs.org |

Step 2: Continuous Flow Conversion of Carboxylic Acid to Carbonitrile

The second strategic step is the conversion of the 7-fluoro-1H-indazole-3-carboxylic acid intermediate to the final 7-Fluoro-1H-indazole-3-carbonitrile product. Traditional methods for this conversion often involve multiple steps and harsh reagents. However, a direct, catalyst-free, continuous-flow protocol for the preparation of organic nitriles from carboxylic acids has been developed and offers a highly efficient alternative. acs.orgacs.org

This method is based on the acid-nitrile exchange reaction with acetonitrile (B52724), which serves as both the reagent and the solvent under supercritical conditions. acs.orgacs.org A solution of the carboxylic acid in acetonitrile is pumped through a high-temperature, high-pressure flow reactor.

Table 2: Research Findings for Continuous Flow Nitrile Synthesis from Carboxylic Acid

| Parameter | Condition | Outcome | Reference |

| Reactant | Benzoic acid (model substrate) | Converted to benzonitrile | acs.orgacs.org |

| Solvent/Reagent | Acetonitrile | Used in its supercritical state | acs.orgacs.org |

| Temperature | 350 °C | Optimal for the exchange reaction | acs.orgacs.org |

| Pressure | 65 bar | Maintains acetonitrile in a supercritical state | acs.orgacs.org |

| Residence Time | 25 minutes | Required for complete conversion of benzoic acid | acs.orgacs.org |

| Catalyst | None | Simplifies purification | acs.orgacs.org |

This approach is remarkably clean and tolerates various functional groups, making it suitable for the synthesis of the target compound. acs.org The workup is simplified to the evaporation of the solvent, a significant advantage for industrial production. acs.org The proposed mechanism involves the formation of an N-acetylbenzamide intermediate which then dehydrates to the nitrile. acs.org

By combining these two optimized flow chemistry steps, a streamlined and efficient production of 7-Fluoro-1H-indazole-3-carbonitrile can be achieved. This approach not only enhances the safety and efficiency of the synthesis but also aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. researchgate.net

Chemical Reactivity and Derivatization Pathways of 7 Fluoro 1h Indazole 3 Carbonitrile

Transformations Involving the Carbonitrile Functional Group

The carbonitrile group is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a well-established transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile group of an indazole-3-carbonitrile can be completely hydrolyzed to a carboxylic acid. The reaction first yields the corresponding 7-fluoro-1H-indazole-3-carboxamide, which is then converted to 7-fluoro-1H-indazole-3-carboxylic acid and an ammonium salt derpharmachemica.com.

Basic hydrolysis, for instance, by heating with aqueous sodium hydroxide, also proceeds through the amide intermediate but results in the formation of the sodium salt of the carboxylic acid and ammonia gas. Subsequent acidification is necessary to obtain the free 7-fluoro-1H-indazole-3-carboxylic acid derpharmachemica.com. The formation of various N-substituted 1H-indazole-3-carboxamides has been documented through the coupling of 1H-indazole-3-carboxylic acid with a range of aryl or aliphatic amines, demonstrating the accessibility of the carboxylic acid precursor from the corresponding nitrile derpharmachemica.com.

| Reaction | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute HCl, heat | 7-Fluoro-1H-indazole-3-carboxylic acid |

| Basic Hydrolysis | 1. NaOH(aq), heat; 2. H+ | 7-Fluoro-1H-indazole-3-carboxylic acid |

| Amidation (from carboxylic acid) | Substituted amine, coupling agents (e.g., HOBT, EDC) | N-substituted-7-fluoro-1H-indazole-3-carboxamide |

Reduction Reactions of the Nitrile Moiety

| Reactant | Reagent | Product |

| 7-Fluoro-1H-indazole-3-carbonitrile | Lithium Aluminum Hydride (LiAlH4) | (7-Fluoro-1H-indazol-3-yl)methanamine |

Cycloaddition Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by a Lewis acid and provides a direct route to 3-(1H-tetrazol-5-yl)-7-fluoro-1H-indazole. This transformation offers a pathway to introduce a bioisostere for a carboxylic acid, which can be significant in medicinal chemistry applications.

| Reactants | Reaction Type | Product |

| 7-Fluoro-1H-indazole-3-carbonitrile, Azide (e.g., NaN3) | [3+2] Cycloaddition | 3-(1H-Tetrazol-5-yl)-7-fluoro-1H-indazole |

Modifications at the Indazole Nitrogen Atom (N-1/N-2)

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which can potentially be functionalized. The regioselectivity of these reactions is a key consideration in the synthesis of indazole derivatives.

N-Alkylation and N-Acylation Reactions

The alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products. The ratio of these isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used.

For 1H-indazole-3-carbonitrile, the presence of an electron-withdrawing group at the 3-position generally favors alkylation at the N-1 position. However, the substituent at the 7-position also plays a crucial role in directing the regioselectivity. Studies on the alkylation of 7-substituted indazoles have shown that electron-withdrawing groups at this position, such as a nitro or a carboxylate group, can direct the alkylation towards the N-2 position jocpr.com. In the case of 7-fluoro-1H-indazole-3-carbonitrile, the weakly electron-withdrawing fluorine atom at the 7-position is not expected to strongly favor N-2 alkylation, and a mixture of N-1 and N-2 alkylated products is likely, with the N-1 isomer often being the major product under many conditions sigmaaldrich.com.

N-acylation of indazoles can also occur at either nitrogen atom. It has been suggested that N-acylation may initially occur at the N-2 position, followed by a thermodynamically driven migration to the more stable N-1 position jocpr.com. Chemoselective N-acylation of indoles, a related heterocyclic system, has been achieved using thioesters as the acyl source in the presence of a base like cesium carbonate nih.gov.

| Reaction | Key Factors Influencing Regioselectivity | Typical Outcome |

| N-Alkylation | Substituents on the indazole ring, alkylating agent, base, solvent | Mixture of N-1 and N-2 isomers; N-1 often favored for 3-carbonitrile |

| N-Acylation | Thermodynamic stability of products | N-1 acylated product is often the more stable isomer |

Formation of N-Oxides and Other Nitrogen Heterocyclic Derivatives

The nitrogen atoms of the indazole ring can be oxidized to form N-oxides. A selective electrochemical synthesis of 1H-indazole N-oxides has been developed. This method is noted to be tolerant of both electron-rich and electron-poor substrates, suggesting its potential applicability to 7-fluoro-1H-indazole-3-carbonitrile nih.govresearchgate.net. The formation of N-oxides can be a valuable strategy for further functionalization of the indazole core.

Furthermore, the derivatization of 7-fluoro-1H-indazole-3-carbonitrile can lead to the construction of more complex fused heterocyclic systems. For instance, the nitrile group can be reduced to a 3-aminomethyl group, as discussed in section 3.1.2. The resulting 3-aminoindazole derivative can then serve as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines. This transformation is typically achieved through condensation with a 1,3-dicarbonyl compound or its equivalent.

| Reactant | Reagents and Conditions | Product |

| 7-Fluoro-1H-indazole-3-carbonitrile | Electrochemical oxidation | 7-Fluoro-1H-indazole-3-carbonitrile-1-oxide and/or 2-oxide |

| (7-Fluoro-1H-indazol-3-yl)methanamine | 1,3-Dicarbonyl compound, cyclization conditions | Substituted 7-fluoro-pyrazolo[1,5-a]pyrimidine derivative |

Reactivity of the Fluorine Substituent at Position 7

The fluorine atom at the C-7 position is a key site for derivatization, primarily through nucleophilic aromatic substitution, and potentially through modern C-F bond activation techniques.

The indazole ring, particularly when substituted with electron-withdrawing groups like the 3-carbonitrile, is rendered electron-deficient. This electronic characteristic facilitates nucleophilic aromatic substitution (SNAr), where the fluorine atom can act as a leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate.

The rate and feasibility of SNAr at the C-7 position are enhanced by the presence of the electron-withdrawing nitrile group. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the fluoride (B91410), leading to the formation of diverse 7-substituted indazole derivatives. For instance, reaction with sodium methoxide would yield 7-methoxy-1H-indazole-3-carbonitrile, while reaction with a primary amine would result in the corresponding 7-amino derivative. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require elevated temperatures to proceed efficiently.

While specific studies on 7-fluoro-1H-indazole-3-carbonitrile are not extensively documented in publicly available literature, the principles of SNAr on activated fluoroarenes are well-established. The reactivity is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer complex, a condition that is met in this substrate due to the electronic influence of the nitrile group and the indazole nitrogen atoms.

The carbon-fluorine bond is the strongest single bond to carbon, making its direct activation a significant chemical challenge. However, recent advancements in catalysis have provided pathways for C-F bond functionalization, often involving transition-metal catalysts or photoredox catalysis. These methods can transform the C-F bond into C-C, C-N, or C-O bonds, among others.

For 7-fluoro-1H-indazole-3-carbonitrile, direct C-F bond activation would offer an alternative to SNAr for introducing new functional groups at the 7-position. This approach could be particularly useful for nucleophiles that are poor candidates for SNAr. Methodologies involving palladium, nickel, or copper catalysts, often with specialized ligands, could potentially mediate cross-coupling reactions. For example, a Suzuki coupling with a boronic acid could introduce an aryl or alkyl group at C-7. Similarly, photocatalytic methods could enable the formation of a carbon-centered radical via C-F bond cleavage, which could then be trapped by a suitable reaction partner.

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

The indazole ring itself is subject to substitution reactions, though the regiochemical outcome is heavily influenced by the existing substituents.

The unsubstituted positions on the benzene (B151609) ring of 7-fluoro-1H-indazole-3-carbonitrile (C-4, C-5, and C-6) are potential sites for electrophilic aromatic substitution. However, the indazole ring is generally considered electron-rich, which would typically direct electrophiles to the 3-position. Since this position is already occupied, substitution on the carbocyclic ring becomes more likely. The combined deactivating, ortho-, para-directing effect of the fluorine atom and the deactivating, meta-directing effect of the nitrile group (relative to the pyrazole (B372694) ring) create a complex regiochemical landscape. The precise location of substitution will depend on the specific electrophile and reaction conditions.

Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would likely lead to substitution at one of the vacant positions on the benzene ring. Based on the directing effects of the existing groups, the C-4 and C-6 positions are the most probable sites for halogenation.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is an electrophilic substitution that introduces a nitro group onto the aromatic ring. For the 7-fluoro-1H-indazole-3-carbonitrile scaffold, the strong deactivating nature of the nitrile group would make nitration challenging, likely requiring harsh conditions. The regiochemical outcome would be a mixture of isomers, with substitution anticipated at the C-4 and C-6 positions.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group. Similar to nitration, this reaction is expected to be difficult due to the deactivated nature of the ring and would likely yield a mixture of products.

Chemo- and Regioselectivity in Post-Synthetic Modifications

Post-synthetic modification of 7-fluoro-1H-indazole-3-carbonitrile presents challenges and opportunities in chemo- and regioselectivity. The molecule has several reactive sites: the N-H of the pyrazole ring, the C-F bond, and the C-H bonds of the benzene ring.

One of the most studied aspects of indazole reactivity is the regioselectivity of N-alkylation. Alkylation of N-unsubstituted indazoles can occur at either the N-1 or N-2 position, and the ratio of the resulting isomers is highly dependent on the electronic nature of substituents on the indazole ring, the alkylating agent, the base, and the solvent used.

Studies on related substituted indazoles have shown that electron-withdrawing groups at the C-7 position, such as a nitro or carboxylate group, strongly favor the formation of the N-2 alkylated product. beilstein-journals.org This is attributed to both steric hindrance at the N-1 position and the electronic influence of the C-7 substituent on the acidity and nucleophilicity of the two nitrogen atoms. Given that fluorine is also an electron-withdrawing group, it is anticipated that N-alkylation of 7-fluoro-1H-indazole-3-carbonitrile would also show a preference for the N-2 position.

The table below summarizes the expected outcomes for N-alkylation under various conditions, based on studies of analogous systems.

| Reaction Condition | Expected Major Product | Rationale |

|---|---|---|

| Alkyl Halide, K₂CO₃, DMF | N-2 Alkylation | The electron-withdrawing 7-fluoro group favors N-2 substitution. beilstein-journals.org |

| Alkyl Halide, NaH, THF | Mixture of N-1 and N-2, with potential for increased N-1 | Sodium hydride can favor N-1 alkylation in some substituted indazoles, but the C-7 substituent effect is strong. beilstein-journals.org |

| Mitsunobu Reaction (DEAD, PPh₃, Alcohol) | Predominantly N-2 Alkylation | The Mitsunobu reaction often favors the thermodynamically more stable isomer, but electronic effects at C-7 are likely to dominate. |

In terms of chemoselectivity, a reaction with a strong nucleophile under thermal conditions would likely favor SNAr at the C-7 position. Conversely, electrophilic attack would target the C-H bonds of the benzene ring. N-alkylation or N-acylation would occur under basic conditions in the presence of a suitable electrophile. Careful selection of reagents and reaction conditions is therefore crucial to selectively modify a specific position on the 7-fluoro-1H-indazole-3-carbonitrile scaffold.

Computational and Theoretical Studies on 7 Fluoro 1h Indazole 3 Carbonitrile

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of 7-Fluoro-1H-indazole-3-carbonitrile. Methods like Density Functional Theory (DFT) are commonly employed to investigate the molecule's electronic landscape. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. aimspress.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. aimspress.comnih.gov

For 7-Fluoro-1H-indazole-3-carbonitrile, the HOMO is expected to be distributed primarily over the electron-rich indazole ring system, while the LUMO is likely centered on the electron-withdrawing nitrile group and the pyrazole (B372694) part of the ring. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily polarized and participate in chemical reactions. nih.gov Theoretical studies on similar indazole derivatives have used DFT calculations to determine these energy values and analyze their implications for bioactivity and reactivity. researchgate.netaimspress.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Indazole Derivatives

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -7.5 | Indicates the molecule's capacity to act as an electron donor. |

| ELUMO | -1.0 to -2.0 | Indicates the molecule's capacity to act as an electron acceptor. |

| Energy Gap (ΔE) | 4.5 to 6.5 | A larger gap implies higher kinetic stability and lower chemical reactivity. aimspress.com |

Note: The values presented are typical ranges for substituted indazoles and serve for illustrative purposes. Specific values for 7-Fluoro-1H-indazole-3-carbonitrile would require dedicated DFT calculations.

The distribution of electron density within 7-Fluoro-1H-indazole-3-carbonitrile is inherently uneven due to the presence of heteroatoms (nitrogen and fluorine) and the electron-withdrawing nitrile group. This distribution can be analyzed through calculations of atomic charges and the generation of a Molecular Electrostatic Potential (MEP) map. researchgate.netaimspress.com

The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. For 7-Fluoro-1H-indazole-3-carbonitrile:

Negative Regions (Nucleophilic Sites): These are typically located around the nitrogen atoms of the indazole ring, the fluorine atom, and the nitrogen of the nitrile group. These areas are prone to attack by electrophiles. aimspress.com

Positive Regions (Electrophilic Sites): The hydrogen atom attached to the N1 position of the indazole ring is expected to be a primary site of positive potential, making it acidic and susceptible to deprotonation. researchgate.net

This analysis is vital for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of chemical reactions. aimspress.com

Mechanistic Investigations of Reaction Pathways

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The synthesis of substituted indazoles often involves complex reaction sequences. For instance, the formation of the indazole ring via cycloaddition reactions can be computationally modeled. orgsyn.org Transition state analysis allows for the calculation of the energy barriers (activation energies) associated with different potential reaction pathways.

By locating the transition state structures and calculating their energies, chemists can understand why certain products are formed over others and how reaction conditions might influence the outcome. orgsyn.org For example, in the synthesis of indazoles from diazo compounds and benzynes, computational analysis can clarify whether the reaction proceeds through a concerted or stepwise mechanism and explain the observed product distribution. orgsyn.org Similar analyses could be applied to the cyclization step in the synthesis of 7-Fluoro-1H-indazole-3-carbonitrile to optimize reaction conditions and improve yields.

A significant challenge in the functionalization of indazoles is controlling the regioselectivity, particularly during N-alkylation or N-arylation, which can occur at either the N1 or N2 position. beilstein-journals.orgnih.gov The indazole ring exhibits annular tautomerism, with the 1H-tautomer being generally more stable than the 2H-tautomer. nih.gov However, reactions can produce a mixture of N1 and N2 substituted products. beilstein-journals.org

DFT calculations have been successfully used to investigate and predict the regioselectivity of such reactions. beilstein-journals.orgresearchgate.net By modeling the reaction intermediates and transition states for both N1 and N2 substitution pathways, researchers can determine the thermodynamically and kinetically favored product. beilstein-journals.org These models can account for the effects of different substrates, bases, and solvents, providing a powerful predictive tool for synthetic chemists to achieve high regioselectivity in the synthesis of specific indazole derivatives. nih.govrsc.org For 7-Fluoro-1H-indazole-3-carbonitrile, these computational predictions would be invaluable for designing selective synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

While small, relatively rigid molecules like 7-Fluoro-1H-indazole-3-carbonitrile have limited conformational freedom, computational analysis can still provide valuable insights into their three-dimensional structure and dynamics.

Conformational analysis would confirm the planarity of the indazole ring system and determine the preferred orientation of any flexible substituents. More advanced techniques like Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in a simulated biological or chemical environment. mdpi.com MD simulations track the atomic positions and movements based on a force field, revealing how the molecule interacts with its surroundings, such as solvent molecules or a biological target. mdpi.com This method can provide insights into the molecule's dynamic behavior, stability, and intermolecular interactions, which are critical for applications in materials science and medicinal chemistry.

Structure-Reactivity Relationship Studies (Purely Chemical Context)

The chemical reactivity of the indazole core is intricately linked to its electronic and structural properties, which are, in turn, significantly influenced by the nature and position of its substituents. In 7-Fluoro-1H-indazole-3-carbonitrile, the fluorine atom at the 7-position and the carbonitrile group at the 3-position impart distinct characteristics that govern its reactivity. Computational and theoretical studies, while not extensively focused on this specific molecule, provide a framework for understanding its structure-reactivity profile by examining related substituted indazoles.

A key aspect of indazole chemistry is the tautomerism between the 1H- and 2H-forms. For most indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.com Theoretical calculations, such as those at the MP2/6-31G* level, predict a greater stability for the 1H-form, a finding supported by thermochemical and photochemical studies. chemicalbook.com The presence of substituents can modulate this equilibrium, although the 1H-form generally predominates.

The reactivity of the indazole nucleus is also characterized by its behavior in electrophilic substitution reactions and as a nucleophile, particularly in N-alkylation reactions. chemicalbook.com The regioselectivity of N-alkylation, yielding either N1- or N2-substituted products, is a subject of intensive study and is highly dependent on reaction conditions and substituent effects. nih.gov

Influence of the 7-Fluoro Substituent

The fluorine atom at the 7-position is a strong electron-withdrawing group, which significantly impacts the electronic distribution within the benzene (B151609) portion of the indazole ring. Studies on fluorinated indazoles have revealed the profound effect of fluorine substitution on their supramolecular structure. For instance, X-ray crystallographic analysis of related fluorinated indazoles shows alterations in hydrogen-bonding patterns compared to their non-fluorinated counterparts. core.ac.ukrsc.org While 3-methyl-1H-indazole forms hydrogen-bonded dimers in the crystalline state, the introduction of trifluoromethyl groups can lead to the formation of catemers (chain-like structures). core.ac.ukrsc.org

From a reactivity perspective, the electron-withdrawing nature of the 7-fluoro group is expected to decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted indazole. This effect is a critical consideration in synthetic strategies involving this compound.

Influence of the 3-Carbonitrile Substituent

The carbonitrile group at the 3-position is also strongly electron-withdrawing. Its presence influences the pyrazole part of the ring system. In related compounds, such as methyl 5-bromo-1H-indazole-3-carboxylate, the substituent at C-3 plays a crucial role in directing the regioselectivity of N-alkylation. Density Functional Theory (DFT) calculations on such molecules have been employed to understand the mechanistic details. beilstein-journals.orgbeilstein-journals.org For instance, it has been postulated that the C-3 substituent can coordinate with cations (e.g., Na+) from basic reagents, leading to a bidentate ligand-like intermediate that directs alkylation to the N1 position. nih.gov

A related compound, 7-Fluoro-1H-indazole-3-carbonyl chloride, highlights the electrophilic nature imparted by a C-3 substituent. The carbonyl chloride group makes the carbon atom highly susceptible to nucleophilic attack, leading to substitution reactions with amines, alcohols, and other nucleophiles. evitachem.com By analogy, the carbonitrile group in 7-Fluoro-1H-indazole-3-carbonitrile also enhances the electrophilic character of the C-3 position, although to a different extent.

Computational Insights into Reactivity

While specific computational studies on 7-Fluoro-1H-indazole-3-carbonitrile are not widely available, the methodologies applied to similar heterocyclic systems, such as nitroimidazoles, can be extrapolated. rsc.org A comprehensive theoretical study would likely involve the calculation of various quantum-chemical descriptors to predict reactivity.

These descriptors would help in creating a detailed picture of the structure-reactivity relationship, as summarized in the table below.

| Descriptor | Predicted Influence of Substituents on 7-Fluoro-1H-indazole-3-carbonitrile |

| Atomic Charges | The electron-withdrawing F and CN groups are expected to lead to a more positive charge on the carbon atoms of the ring system, particularly C-3 and C-7, and a more negative charge on the nitrogen and fluorine atoms. |

| Fukui Functions | These would identify the most likely sites for nucleophilic and electrophilic attack. The C-3 position would be a probable site for nucleophilic attack, while the N1 and N2 positions would be key sites for electrophilic attack or alkylation. |

| Electrostatic Potential | A map of the electrostatic potential would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions of intermolecular interactions. |

| Ionization Potential and Electron Affinity | The strong electron-withdrawing groups would likely increase the ionization potential and electron affinity compared to unsubstituted indazole, making it more resistant to oxidation and more prone to reduction. |

The following table summarizes the expected effects of the substituents on the reactivity of the indazole core based on studies of related compounds.

| Reaction Type | Substituent | Effect on Reactivity | Reference |

| N-Alkylation | 3-Carboxylate | Can direct regioselectivity towards N1 via coordination with cations. | nih.gov |

| Electrophilic Aromatic Substitution | 7-Fluoro | Deactivates the benzene ring towards electrophilic attack. | core.ac.ukrsc.org |

| Nucleophilic Attack | 3-Carbonyl Chloride | Activates the C-3 position for nucleophilic substitution. | evitachem.com |

Emerging Research Areas and Future Directions in 7 Fluoro 1h Indazole 3 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of functionalized indazoles often involve multiple steps, harsh reaction conditions, and the use of stoichiometric, hazardous reagents, leading to significant waste generation. The development of more efficient and environmentally benign synthetic strategies is a paramount goal in modern organic chemistry. For 7-Fluoro-1H-indazole-3-carbonitrile, future research is focused on catalyst-based and green chemistry approaches that prioritize atom economy, energy efficiency, and reduced environmental impact. nih.govnih.gov

Key areas of development include:

Transition Metal-Catalyzed C-H Functionalization: Direct C-H activation and functionalization are powerful tools for streamlining synthesis. Rhodium(III)-catalyzed methods, for instance, have been used for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. mdpi.com Future work could adapt these principles for the direct C-H cyanation or fluorination of an indazole precursor, thereby avoiding pre-functionalization steps.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and sustainable approach to forge challenging chemical bonds. This technology could be applied to introduce the nitrile group or even to construct the indazole core itself under ambient conditions, significantly reducing the energy consumption of the synthesis.

Green Solvents and Catalysts: A significant push is being made to replace traditional volatile organic solvents with greener alternatives. Research has demonstrated the effective synthesis of indazoles using recyclable solvents like polyethylene glycol (PEG-400) in conjunction with heterogeneous copper oxide nanoparticle catalysts. researchgate.net Such systems minimize solvent waste and allow for easy catalyst recovery and reuse.

Direct C-H Fluorination: Late-stage fluorination (LSF) is a highly sought-after strategy in drug discovery. nih.govnih.gov A notable advancement is the development of a metal-free, direct C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water, which proceeds via a radical mechanism. organic-chemistry.orgacs.org Applying this or similar regioselective C-H fluorination techniques to an indazole-3-carbonitrile precursor could provide a highly efficient and sustainable route to the target molecule.

| Parameter | Traditional Synthesis | Novel & Sustainable Synthesis |

|---|---|---|

| Catalysis | Often stoichiometric reagents | Catalytic (e.g., Pd, Rh, Cu, Photocatalysts) |

| Solvents | Volatile organic compounds (e.g., DMF, Toluene) | Green solvents (e.g., Water, PEG-400) |

| Key Strategy | Multi-step pre-functionalization | Direct C-H functionalization, Late-stage fluorination |

| Energy Input | Often requires high heat | Ambient temperature (e.g., photoredox) or efficient heating |

| Sustainability | Low atom economy, significant waste | High atom economy, catalyst recycling, reduced waste |

Exploration of Undiscovered Reactivity Profiles and New Chemical Transformations

The chemical reactivity of 7-Fluoro-1H-indazole-3-carbonitrile is dictated by its three key components: the indazole core, the C7-fluoro substituent, and the C3-nitrile group. While the functionalization of the indazole ring, particularly at the C3 position, has been reviewed, many potential transformations of this specific compound remain unexplored. chim.it

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities. openstax.orglibretexts.orgchemistrysteps.com Future research can explore its transformation in the context of the 7-fluoroindazole scaffold. Key reactions include:

Reduction: Reduction of the nitrile using reagents like lithium aluminum hydride (LiAlH₄) would yield the corresponding 3-(aminomethyl)-7-fluoro-1H-indazole, a valuable building block for further derivatization. libretexts.org

Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid (7-fluoro-1H-indazole-3-carboxylic acid) or a primary amide, both of which are important precursors in medicinal chemistry. chemistrysteps.comlibretexts.org

Organometallic Addition: Reaction with Grignard or organolithium reagents followed by hydrolysis can transform the nitrile into a ketone, enabling the introduction of diverse carbon-based substituents at the C3 position. libretexts.orglibretexts.org

Influence of the 7-Fluoro Substituent: The strongly electron-withdrawing fluorine atom at the C7 position significantly influences the electronic properties of the entire ring system. nih.gov

It can modulate the pKa of the N-H protons, affecting regioselectivity in N-alkylation reactions. nih.gov

The fluorine atom can activate the C7 position for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl groups at this position after an initial bromination step. nih.gov

It may also render the benzene (B151609) portion of the indazole susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, allowing for the displacement of other leaving groups that could be introduced onto the ring.

Late-Stage Functionalization (LSF): Exploring the LSF of the 7-Fluoro-1H-indazole-3-carbonitrile core itself is a key future direction. nih.gov This involves developing methods to selectively functionalize other C-H bonds on the benzene ring (e.g., at C4, C5, or C6) without disturbing the existing fluoro and nitrile groups, enabling rapid generation of diverse analogues.

Integration with Advanced Chemical Synthesis Technologies (e.g., Automation, AI in synthesis)

The convergence of chemistry with robotics and artificial intelligence is poised to revolutionize how molecules are designed and synthesized. For a scaffold like 7-Fluoro-1H-indazole-3-carbonitrile, these technologies offer the potential for accelerated discovery and optimization.

Automated Synthesis and Flow Chemistry: Automated platforms can perform multi-step syntheses with high precision and throughput. An automated flow setup has been successfully used to create libraries of indazole derivatives via Negishi coupling, demonstrating the power of this approach for rapid analogue generation. nih.gov Flow chemistry, in particular, is advantageous for organo-fluorine chemistry, as it allows for safe handling of hazardous reagents and precise control over reaction parameters like temperature and residence time, which can be critical for selective fluorination reactions. nih.govbeilstein-journals.orgacs.org The synthesis of indazoles via diazotization of anilines, a reaction that can involve unstable intermediates, is well-suited to the enhanced safety profile of flow reactors. mdpi.com

AI in Retrosynthesis and Reaction Prediction: Artificial intelligence and machine learning are becoming indispensable tools for synthesis planning. AI retrosynthesis tools can propose novel and efficient synthetic routes to complex targets by analyzing vast databases of chemical reactions. chemcopilot.com For novel heterocycles where synthetic routes are not well-established, transfer learning methods are being developed to improve the performance of AI models, even with limited data. nih.govnih.gov Such tools could be used to design entirely new, more efficient pathways to 7-Fluoro-1H-indazole-3-carbonitrile and its derivatives, potentially uncovering non-intuitive disconnections that a human chemist might overlook.

| Technology | Application Area | Potential Impact on 7-Fluoro-1H-indazole-3-carbonitrile |

|---|---|---|

| Flow Chemistry | Synthesis & Scale-up | Safer handling of fluorinating agents and diazonium intermediates; improved control over exothermic reactions; easier scale-up. nih.govmdpi.com |

| Automated Synthesis Platforms | Library Generation | Rapid synthesis of a matrix of derivatives by varying substituents at different positions of the indazole core. nih.gov |

| AI & Machine Learning | Retrosynthesis & Route Design | Prediction of novel, more efficient, and sustainable synthetic routes; overcoming data scarcity for new heterocycle formations. nih.gov |

Unanswered Questions and Persistent Challenges in Indazole Chemistry

Despite significant progress, several challenges and unanswered questions persist in the chemistry of indazoles, all of which are relevant to the study of 7-Fluoro-1H-indazole-3-carbonitrile.

Access to Uncommon Isomers: While many methods exist for the synthesis of 1H-indazoles, the regioselective synthesis of the less thermodynamically stable 2H-indazole tautomers can be challenging. rsc.org Developing robust methods that grant selective access to either tautomer is crucial for fully exploring the structure-activity relationships of indazole-based compounds.

Scalability and Cost of Novel Methods: Many modern synthetic methods, such as those employing precious metal catalysts (e.g., palladium, rhodium) or complex photoredox systems, can be expensive and difficult to scale up for industrial production. A persistent challenge is the development of new synthetic routes that are not only elegant and efficient on a lab scale but also economically viable and practical for large-scale synthesis.

Late-Stage Diversification: While late-stage functionalization is a promising field, selectively modifying one specific C-H bond in a complex molecule that already contains multiple functional groups remains a formidable challenge. For 7-Fluoro-1H-indazole-3-carbonitrile, developing orthogonal strategies to functionalize the C4, C5, or C6 positions without affecting the N-H, nitrile, or fluoro groups is a key goal that would unlock access to a much broader chemical space. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 7-Fluoro-1H-indazole-3-carbonitrile, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis of indazole-carbonitrile derivatives typically involves cyclization of fluorinated precursors or direct nitrile introduction via nucleophilic substitution. For example, analogous compounds like chromene-3-carbonitriles are synthesized using formaldehyde and organic solvents to form the heterocyclic core, followed by nitrile group introduction . To optimize yields:

- Use high-purity fluorinated starting materials to minimize side reactions (e.g., defluorination).

- Adjust temperature and solvent polarity (e.g., DMF or THF) to stabilize intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of 7-Fluoro-1H-indazole-3-carbonitrile?

- Methodology :

- ¹H/¹³C NMR : Fluorine atoms induce characteristic splitting patterns (e.g., coupling constants ~8–12 Hz for aromatic F). The nitrile group (C≡N) appears as a singlet in ¹³C NMR at ~115–120 ppm.

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should align with the calculated exact mass (C₈H₄FN₃: 163.03 g/mol). Fragmentation patterns should confirm the indazole core and nitrile group retention .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in byproduct formation during synthesis (e.g., incomplete cyclization or fluorination)?

- Methodology :

- Kinetic Studies : Vary reaction time and temperature to identify intermediates. For example, incomplete cyclization may result from premature quenching; use in-situ FTIR to monitor nitrile group formation.

- Computational Chemistry : DFT calculations can model transition states to explain regioselectivity issues (e.g., fluorine directing nitrile placement). Compare activation energies for competing pathways .

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen or proton sources in side reactions .

Q. What experimental strategies validate 7-Fluoro-1H-indazole-3-carbonitrile as a fluorescent probe for nucleolar imaging in live cells?

- Methodology :

- Fluorescence Spectroscopy : Measure quantum yield and Stokes shift in buffer vs. cellular media. Compare emission profiles with commercial probes (e.g., DAPI).

- Cell Imaging : Treat fixed/live cells with the compound (1–10 µM) and co-stain with organelle-specific dyes (e.g., SYTO RNA Select for nucleoli). Use confocal microscopy to confirm co-localization .

- Selectivity Assays : Test against non-target biomolecules (e.g., DNA, RNA, proteins) to rule out non-specific binding .

Q. How can computational modeling guide the design of 7-Fluoro-1H-indazole-3-carbonitrile derivatives for kinase inhibition studies?

- Methodology :

- Docking Simulations : Use AutoDock Vina to predict binding affinity with kinase ATP pockets (e.g., JAK2 or EGFR). Prioritize derivatives with improved hydrogen-bonding to conserved residues (e.g., Lys/Mg²⁺ coordination).

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values from enzymatic assays. Nitrile groups enhance electrophilicity, improving target engagement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for 7-Fluoro-1H-indazole-3-carbonitrile analogs?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays.

- Reproducibility Tests : Replicate key experiments under standardized protocols (e.g., NIH/NCATS guidelines). Validate purity (>95% by HPLC) and solubility (DMSO stock stability) .

- Controlled Variables : Test metabolites or degradation products (e.g., hydrolysis of nitrile to amide) to rule out false positives .

Safety and Handling

Q. What safety protocols are critical when handling 7-Fluoro-1H-indazole-3-carbonitrile in laboratory settings?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.